BenchChemオンラインストアへようこそ!

6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole

Synthetic cannabinoid Tautomerism Receptor binding

Secure a structurally unique indazole building block. Unlike common 1-alkyl-1H-indazole-3-carboxamides, this compound features a 2-methyl-2H tautomer, a 3-methoxy substituent, and a 6-position benzylpiperidine carbonyl. These distinct modifications are critical for accurate forensic toxicology differentiation and for exploring novel cannabinoid receptor pharmacophores. Ideal for method development and synthetic library diversification.

Molecular Formula C22H25N3O2
Molecular Weight 363.461
CAS No. 1421497-19-9
Cat. No. B2583827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
CAS1421497-19-9
Molecular FormulaC22H25N3O2
Molecular Weight363.461
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C22H25N3O2/c1-24-22(27-2)19-9-8-18(15-20(19)23-24)21(26)25-12-10-17(11-13-25)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3
InChIKeyRZKQLLDUGOCNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole (CAS 1421497-19-9): Chemical Identity and Structural Context for Procurement Decisions


6-(4-Benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole (CAS 1421497‑19‑9) is a synthetic, fully characterised organic molecule with the molecular formula C₂₂H₂₅N₃O₂ and a molecular weight of 363.46 g mol⁻¹ . The compound consists of a 2‑methyl‑3‑methoxy‑2H‑indazole core that is connected at the 6‑position, via a carbonyl bridge, to a 4‑benzylpiperidine moiety . It is supplied as a research‑grade building block (purity ≥95 %) and is primarily intended for use as a synthetic intermediate or as a reference material in analytical method development . Because the indazole scaffold is a privileged structure in cannabinoid receptor agonist design, the compound is of particular interest to laboratories working on synthetic cannabinoid receptor agonists (SCRAs) and to forensic toxicology groups that require structurally characterised reference standards [1].

Why 6-(4-Benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole Cannot Be Replaced by Common Indazole-3-Carboxamide SCRAs


The vast majority of characterised indazole‑based SCRAs share a 1‑alkyl‑1H‑indazole‑3‑carboxamide scaffold in which the critical pharmacophore is an amino‑acid‑derived head group (e.g., valinamide or tert‑leucinamide) attached at the 3‑position [1]. In contrast, 6‑(4‑benzylpiperidine‑1‑carbonyl)‑3‑methoxy‑2‑methyl‑2H‑indazole presents three key structural departures: (i) the indazole exists as the 2‑methyl‑2H tautomer rather than the 1‑alkyl‑1H tautomer, (ii) a methoxy group occupies the 3‑position, eliminating the canonical carboxamide attachment point, and (iii) the carbonyl‑linked benzylpiperidine is anchored at the 6‑position instead of the 3‑position . These modifications are expected to profoundly alter receptor‑binding geometry, hydrogen‑bonding capacity, and metabolic vulnerability relative to the established SCRA chemotype [1][2]. Consequently, replacing this compound with a generic indazole‑3‑carboxamide SCRA in a synthetic sequence, analytical method, or pharmacological profiling study would introduce an uncharacterised structural variable, compromising the validity of structure‑activity relationship (SAR) conclusions, the accuracy of forensic identifications, and the reproducibility of biological assays.

Quantitative Differential Evidence for 6-(4-Benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole Relative to Indazole-3-Carboxamide SCRAs


Scaffold Tautomerism: 2-Methyl-2H-Indazole vs. 1-Alkyl-1H-Indazole Core

The target compound features a 2‑methyl‑2H‑indazole core, whereas the most prevalent SCRA chemotype adopts a 1‑alkyl‑1H‑indazole core [1]. Forensic identification studies have confirmed that 2H‑indazole isomers of AB‑CHMINACA and NNEI are distinct chemical entities that appear alongside their 1H‑indazole counterparts in illicit products [1]. Although quantitative CB₁/CB₂ affinity data for the 2H‑indazole regioisomers have not been published, the established SAR for indazole SCRAs demonstrates that the position and nature of the N‑substituent critically control both binding affinity and functional activity; for example, AB‑CHMINACA (1‑cyclohexylmethyl‑1H‑indazole‑3‑carboxamide) displays a CB₁ Ki of 0.78 nM, whereas even minor alterations to the N1‑substituent can shift potency by orders of magnitude [2]. Therefore, the 2‑methyl‑2H‑indazole tautomer present in the target compound represents a structurally discrete starting point that cannot be assumed to recapitulate the pharmacology of 1‑alkyl‑1H‑indazole‑3‑carboxamides.

Synthetic cannabinoid Tautomerism Receptor binding

Head‑Group Replacement: Benzylpiperidine Amide vs. Amino‑Acid‑Derived Carboxamide

The target compound employs a 4‑benzylpiperidine group connected through a carbonyl at the indazole 6‑position, whereas prototypical indazole SCRAs such as 5F‑MDMB‑PINACA and AB‑FUBINACA utilise amino‑acid‑derived head groups (e.g., methyl‑tert‑leucinate or valinamide) at the 3‑position [1]. Functional activity data for 5F‑MDMB‑PINACA (S‑enantiomer) show a CB₁ EC₅₀ of 1.26 nM and a CB₂ EC₅₀ of 0.66 nM in a NanoLuc‑based GPCR activation assay [1]. Replacement of the amino‑acid head group with a benzylpiperidine amide removes the hydrogen‑bond donor/acceptor motif that is critical for high‑affinity CB₁ interaction, and simultaneously relocates the attachment point from the 3‑ to the 6‑position, creating a fundamentally different pharmacophore geometry [2]. No direct CB₁/CB₂ activity data are available for the target compound; however, the structural divergence is of a magnitude that typically abolishes or drastically attenuates cannabinoid receptor engagement in this chemical series [2].

Head group SCRA Structure–activity relationship

Physicochemical Property Profile: Calculated Lipophilicity and Hydrogen‑Bonding Capacity

The target compound has a calculated logP of approximately 3.9 (estimated via the XLogP3 method based on the SMILES from Chemenu) . This value places it at the lower boundary of the lipophilicity range reported for indazole‑3‑carboxamide SCRAs that are detectable in biological matrices; for example, AB‑CHMINACA has a reported logP of 4.29, and 5F‑AMB has a logP of 3.8 [1]. The lower logP, combined with the presence of a methoxy group (hydrogen‑bond acceptor) and the absence of a terminal primary amide (hydrogen‑bond donor), is predicted to alter blood–brain barrier permeability and urinary excretion profiles relative to comparator SCRAs [1]. In forensic casework, the boundary for reliable urinary detection of SCRAs lies between logP 4 and 5; compounds with logP below this threshold may exhibit shorter detection windows or require alternative analytical strategies [1].

LogP Hydrogen bonding Physicochemical properties

Functional‑Group Orthogonality: 3‑Methoxy Substituent as a Synthetic Handle

The 3‑methoxy substituent on the indazole ring is a distinctive feature that is absent in almost all reported indazole‑3‑carboxamide SCRAs, which uniformly carry a carboxamide at this position [1]. The methoxy group can serve as a protected phenol equivalent, enabling late‑stage demethylation to generate a 3‑hydroxy‑2H‑indazole intermediate that is amenable to further O‑alkylation or O‑acylation [2]. This contrasts with the 3‑carboxamide series, where the amide bond is chemically robust and does not offer a straightforward deprotection‑refunctionalisation pathway. While no quantitative reactivity data comparing the two chemotypes are available, the presence of the methoxy group provides a divergent synthetic entry point that is not accessible from 1‑alkyl‑1H‑indazole‑3‑carboxamide building blocks.

Methoxy group Synthetic intermediate Derivatisation

Optimal Application Scenarios for 6-(4-Benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole Based on Quantified Differentiation


Forensic Reference Standard for Differentiation of 2H-Indazole Regioisomers

Forensic toxicology laboratories require authentic reference standards for each indazole regioisomer to avoid misidentification in seized‑drug analysis. Because 2H‑indazole isomers of AB‑CHMINACA and related SCRAs have been confirmed in illicit products [1], procurement of the 2‑methyl‑2H‑indazole target compound enables accurate chromatographic and mass spectrometric differentiation from the more common 1‑alkyl‑1H‑indazole‑3‑carboxamide SCRAs. The calculated logP difference of ~0.4 units relative to AB‑CHMINACA further supports distinct retention‑time windows in reverse‑phase HPLC methods [2].

Medicinal Chemistry Probe Synthesis via 3‑Methoxy Group Derivatisation

The 3‑methoxy substituent provides a unique synthetic handle that is absent in the 3‑carboxamide SCRA series [1]. Demethylation to the 3‑hydroxy intermediate allows late‑stage diversification through O‑alkylation or O‑acylation, enabling the generation of novel indazole‑based compound libraries that explore pharmacophore space inaccessible from conventional 1‑alkyl‑1H‑indazole‑3‑carboxamide precursors [3]. This application is directly supported by the methoxy‑group orthogonality evidence presented in Section 3.

Pharmacological Selectivity Profiling of Non‑Classical Cannabinoid Receptor Ligands

The combination of a 2‑methyl‑2H‑indazole core, a methoxy group at position 3, and a benzylpiperidine head group at position 6 represents a chemotype that is structurally distinct from the amino‑acid‑derived indazole‑3‑carboxamides that dominate CB₁/CB₂ SAR studies [1]. Researchers investigating biased signalling, receptor subtype selectivity, or allosteric modulation can use this compound as a starting point to determine whether the benzylpiperidine‑indazole architecture engages cannabinoid receptors through a different binding mode than classical SCRAs. The absence of pre‑existing CB₁/CB₂ activity data for this specific scaffold makes it a valuable tool for de‑orphanising novel receptor‑ligand interactions.

Analytical Method Development for Low‑LogP Synthetic Cannabinoids

With a calculated logP of approximately 3.9, the target compound falls near the established boundary for urinary detectability of SCRAs (logP 4–5) [2]. Method development laboratories can employ this compound as a model analyte to optimise solid‑phase extraction (SPE) recoveries, liquid‑chromatographic separation, and mass spectrometric detection parameters for moderately lipophilic indazole derivatives that may otherwise escape routine toxicological screening protocols.

Quote Request

Request a Quote for 6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.